Disperse Red 82

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

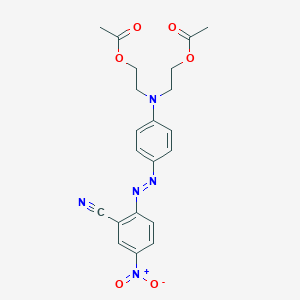

Structure

3D Structure

Properties

IUPAC Name |

2-[N-(2-acetyloxyethyl)-4-[(2-cyano-4-nitrophenyl)diazenyl]anilino]ethyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N5O6/c1-15(27)31-11-9-25(10-12-32-16(2)28)19-5-3-18(4-6-19)23-24-21-8-7-20(26(29)30)13-17(21)14-22/h3-8,13H,9-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRMDKKJYMUDEJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCN(CCOC(=O)C)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N5O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6044642 | |

| Record name | Disperse Red 82 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

439.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30124-94-8, 12223-42-6, 57608-82-9 | |

| Record name | Disperse Red 82 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30124-94-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Disperse Red 82 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030124948 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzonitrile, 2-[2-[4-[bis[2-(acetyloxy)ethyl]amino]phenyl]diazenyl]-5-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Disperse Red 82 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzonitrile, 2-[2-[4-[bis[2-(acetyloxy)ethyl]amino]phenyl]diazenyl]-5-nitro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.994 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzonitrile, 2-((4-(bis(2-(acetyloxy)ethyl)amino)phenyl)azo)-5-nitro- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DISPERSE RED 82 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/043XMP654U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to C.I. Disperse Red 82

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Disperse Red 82 is a monoazo disperse dye characterized by its vibrant red hue. As a member of the disperse dye class, it is a sparingly water-soluble, non-ionic colorant primarily designed for dyeing hydrophobic synthetic fibers, most notably polyester. Its molecular structure, which incorporates nitro, cyano, and acetyloxyethylamino groups, imparts properties essential for its application in high-temperature dyeing processes, ensuring good color fastness. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analysis of this compound, along with insights into its environmental fate.

Chemical Structure and Identification

This compound is chemically known as 2-[N-(2-acetyloxyethyl)-4-[(2-cyano-4-nitrophenyl)diazenyl]anilino]ethyl acetate[1]. It is formed through the diazotization of 2-cyano-4-nitroaniline and its subsequent coupling with N,N-di(2-acetoxyethyl)aniline[2].

| Identifier | Value |

| IUPAC Name | 2-[N-(2-acetyloxyethyl)-4-[(2-cyano-4-nitrophenyl)diazenyl]anilino]ethyl acetate[1] |

| C.I. Name | This compound[2] |

| CAS Numbers | 30124-94-8, 12223-42-6[1][3] |

| Molecular Formula | C₂₁H₂₁N₅O₆[1][2] |

| Molecular Weight | 439.42 g/mol [2] |

| Canonical SMILES | CC(=O)OCCN(CCOC(=O)C)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)--INVALID-LINK--[O-])C#N[4] |

| InChI Key | GRMDKKJYMUDEJO-UHFFFAOYSA-N[3][4] |

Physicochemical Properties

This compound is a dark brown powder that is insoluble in water[5][6]. Its low aqueous solubility is a key characteristic of disperse dyes, enabling their application to hydrophobic fibers from an aqueous dispersion.

| Property | Value |

| Physical Appearance | Dark brown powder[5][6] |

| Solubility | Insoluble in water[5][6] |

| Boiling Point | 620.2 ± 55.0 °C (Predicted)[5] |

| Density | 1.28 g/cm³[5] |

| XLogP3-AA | 3.1[1] |

| Topological Polar Surface Area | 150 Ų[4] |

Synthesis

The synthesis of this compound is a two-stage process that is characteristic of azo dye production.

Experimental Protocol (General)

-

Diazotization: The process begins with the diazotization of a primary aromatic amine, 2-cyano-4-nitroaniline, which acts as the diazo component. This reaction is typically carried out in an acidic medium with sodium nitrite (B80452) at low temperatures to form the corresponding diazonium salt.

-

Azo Coupling: The resulting diazonium salt is then coupled with the coupling component, N,N-di(2-acetoxyethyl)aniline. This is an electrophilic aromatic substitution reaction, where the diazonium ion attacks the electron-rich aromatic ring of the coupling component to form the final azo dye, this compound[2]. The product is then filtered, ground, and dried.

Caption: General synthesis workflow for this compound.

Spectral Properties

Spectroscopic techniques are crucial for the identification and characterization of this compound.

| Spectroscopic Data | Details |

| UV-Visible Spectroscopy | The UV-Vis spectrum of this compound exhibits a broad absorption band in the visible region, which is characteristic of its chromophoric azo structure. The absorption spectrum has been recorded between 320 and 680 nm. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | FTIR spectroscopy is used to identify the functional groups present in the molecule. While a detailed peak analysis is not readily available, the spectrum would be expected to show characteristic peaks for C-H stretching, C=O stretching from the acetate (B1210297) groups, and -COO- stretching. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR spectroscopy are powerful tools for the definitive structural confirmation of organic compounds. Although specific NMR data for this compound is not widely published, its use in characterizing similar disperse dyes is well-established. |

| High-Resolution Mass Spectrometry (HRMS) | HRMS, particularly with Electrospray Ionization (ESI-MS), is used for the definitive identification of this compound. It provides exact mass measurements, which allows for the determination of the elemental composition and aids in distinguishing the compound from impurities. ESI-MS is typically performed in positive ion mode, where the molecule is protonated to form the [M+H]⁺ adduct. |

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) is a standard method for analyzing the purity of this compound and monitoring its presence in various samples.

Experimental Protocol (HPLC)

A common method for the analysis of this compound is reverse-phase HPLC.

-

System: A standard HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

-

Column: A reversed-phase C18 column is typically recommended.

-

Mobile Phase: A mixture of acetonitrile (B52724) (MeCN) and water, often with the addition of an acid like phosphoric acid to improve peak shape. For Mass Spectrometry (MS) compatible applications, formic acid is used instead of phosphoric acid.

-

Detection: The eluent is monitored at the wavelength of maximum absorbance for this compound in the visible range.

Environmental Fate and Degradation

The environmental impact of azo dyes is a significant area of research due to their widespread use and potential for the formation of harmful aromatic amines upon degradation.

Under anaerobic conditions, the primary degradation pathway for azo dyes like this compound is the reductive cleavage of the azo bond (-N=N-). This process is typically mediated by microbial azoreductase enzymes and results in the formation of two separate aromatic amines. These resulting amines may then be further degraded under aerobic conditions.

Caption: Anaerobic degradation of this compound.

Toxicological Information

The toxicological profile of this compound is not extensively detailed in publicly available literature, with many safety data sheets indicating a lack of data for specific endpoints. However, based on notifications to the European Chemicals Agency (ECHA), this compound is classified as a substance that may cause an allergic skin reaction (Skin Sensitizer 1). As with many azo dyes, there is a potential concern regarding the toxicity of the aromatic amines that can be formed upon reductive cleavage of the azo bond.

Conclusion

This compound is a commercially significant monoazo dye with well-established applications in the textile industry. Its chemical structure is tailored for the dyeing of hydrophobic fibers, providing desirable color and fastness properties. While its synthesis and analytical determination are based on standard principles of organic and analytical chemistry, a comprehensive understanding of its spectral properties and a detailed, publicly available experimental synthesis protocol remain areas for further documentation. The environmental fate of this compound, particularly its anaerobic degradation into aromatic amines, continues to be a relevant topic of research, underscoring the importance of appropriate wastewater treatment to mitigate potential environmental and health impacts.

References

- 1. This compound | 12223-42-6 | Benchchem [benchchem.com]

- 2. FT-IR, UV-vis, 1H and 13C NMR spectra and the equilibrium structure of organic dye molecule disperse red 1 acrylate: a combined experimental and theoretical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jofamericanscience.org [jofamericanscience.org]

- 4. researchgate.net [researchgate.net]

- 5. Disperse Red 9(82-38-2) 13C NMR spectrum [chemicalbook.com]

- 6. Frontiers | Biodecolorization and degradation of textile azo dyes using Lysinibacillus sphaericus MTCC 9523 [frontiersin.org]

Disperse Red 82 CAS number and molecular weight

An In-depth Technical Guide to Disperse Red 82

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, analysis, and applications of the monoazo dye, this compound. The information is intended for researchers, scientists, and professionals in drug development and related fields who may encounter this compound in various contexts, from textile science to environmental and toxicological studies.

Chemical Identification and Properties

This compound is a synthetic organic dye belonging to the single azo class. It is primarily used for dyeing hydrophobic synthetic fibers.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Citation |

| Common Name | This compound | [1][2][3][4][5][6][7] |

| C.I. Name | C.I. This compound | [4][5] |

| C.I. Number | 11140 | [5] |

| CAS Registry Numbers | 12223-42-6 and 30124-94-8 | [3][4][5][6][7][8] |

| Molecular Formula | C₂₁H₂₁N₅O₆ | [2][4][5][6][7] |

| Molecular Weight | 439.42 g/mol | [2][3][4][5] |

| IUPAC Name | 2-[N-(2-acetyloxyethyl)-4-[(2-cyano-4-nitrophenyl)diazenyl]anilino]ethyl acetate (B1210297) | [4] |

| InChI | InChI=1S/C21H21N5O6/c1-15(27)31-11-9-25(10-12-32-16(2)28)19-5-3-18(4-6-19)23-24-21-8-7-20(26(29)30)13-17(21)14-22/h3-8,13H,9-12H2,1-2H3 | [4] |

| InChIKey | GRMDKKJYMUDEJO-UHFFFAOYSA-N | [3][4] |

| Canonical SMILES | CC(=O)OCCN(CCOC(=O)C)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)--INVALID-LINK--[O-])C#N | [4] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Citation |

| Physical Appearance | Dark brown powder or red grain | [1][7][9] |

| Solubility | Insoluble in water.[5][7][9] Solubility is significantly enhanced in supercritical CO₂ with ethanol (B145695) as a cosolvent.[3][10] | [3][5][7][9][10] |

| Boiling Point | 620.2°C at 760 mmHg (Predicted) | [7] |

| Density | 1.28 g/cm³ | [7] |

| Vapor Pressure | 8.03E-16 mmHg at 25°C | [7] |

| Refractive Index | 1.594 (Predicted) | [2][7] |

| Spectroscopy (UV-Vis) | Characterized by broad absorption bands in the visible region (approx. 320-680 nm).[3] | [3] |

Synthesis and Manufacturing

The industrial production of this compound is a well-established, two-stage process involving diazotization followed by an azo coupling reaction.[3][5][7]

-

Diazotization : The process begins with the diazotization of a primary aromatic amine, 2-cyano-4-nitroaniline, which serves as the diazo component.[3][5][7] This reaction is typically carried out in the presence of nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures (0-5 °C) to form a diazonium salt.

-

Azo Coupling : The resulting diazonium salt, a potent electrophile, is then reacted with the coupling component, N,N-Di(2-acetoxyethyl)benzeneamine.[3][5][7] The coupling reaction occurs to yield the final this compound molecule.

Experimental Protocols

General Protocol for Disperse Dyeing of Polyester (B1180765)

This protocol describes a typical high-temperature, high-pressure dyeing method for polyester fabrics.

-

Preparation of Dyebath : Prepare a dyebath containing the this compound dye, a dispersing agent, a pH buffer (typically to maintain a weakly acidic pH of 4.5-5.5), and water. The concentration of the dye is determined by the desired shade depth (e.g., 1.0% on weight of fiber).

-

Dyeing Process : Introduce the polyester fabric into the dyebath at room temperature.

-

Heating : Seal the dyeing vessel and raise the temperature to 130 °C at a controlled rate (e.g., 2 °C/min).

-

Dyeing : Maintain the temperature at 130 °C for a specified duration, typically 30-60 minutes, to allow for dye diffusion and fixation within the polyester fibers.[11]

-

Cooling and Rinsing : Cool the vessel down to approximately 70 °C. Remove the fabric, rinse thoroughly with hot water, and then cold water to remove any unfixed surface dye.

-

Reduction Clearing (Optional but Recommended) : To improve wash fastness, treat the dyed fabric in a bath containing a reducing agent (e.g., sodium hydrosulfite) and an alkali (e.g., sodium hydroxide) at 70-80 °C for 15-20 minutes. This process removes residual surface dye.

-

Final Wash and Dry : Rinse the fabric again with water, neutralize if necessary, and then dry.

Analytical Characterization: High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a standard method for the analysis and quantification of this compound.[3]

-

Sample Preparation : Extract the dye from the sample matrix (e.g., textile fiber, wastewater) using a suitable solvent.[12] Common extraction solvents for disperse dyes from polyester include pyridine/water, chlorobenzene, or dimethylformamide.[12] The extract may require filtration or solid-phase extraction for cleanup.

-

Chromatographic Conditions :

-

Column : C18 reverse-phase column.[3]

-

Mobile Phase : A gradient elution is typically used, often involving a mixture of an aqueous component (e.g., water with an acetate buffer) and an organic solvent like acetonitrile (B52724) or methanol.[12]

-

Flow Rate : Typically 1.0 mL/min.

-

Detection : A UV-Vis or Diode Array Detector (DAD) is used, monitoring at the wavelength of maximum absorbance (λmax) for this compound.

-

Injection Volume : 10-20 µL.

-

-

Quantification : Create a calibration curve by injecting known concentrations of a pure this compound standard. The concentration in the unknown sample can then be determined by comparing its peak area to the calibration curve.

Environmental Fate and Biodegradation

Azo dyes, including this compound, can be subject to environmental degradation. The primary and most studied pathway is the reductive cleavage of the azo bond (-N=N-), which is the chromophore responsible for the dye's color.[3]

This process is often mediated by microbial enzymes called azoreductases, particularly under anaerobic or low-oxygen conditions.[3] The cleavage of the azo bond results in the decolorization of the dye and the formation of aromatic amines.[3] In the case of this compound, this would lead to the formation of 2-cyano-4-nitroaniline and N,N-Di(2-acetoxyethyl)-p-phenylenediamine. While this process removes the color, the resulting aromatic amines can sometimes be more toxic than the parent dye, necessitating further aerobic degradation for complete mineralization.[3]

Safety and Toxicology

According to aggregated GHS information, this compound may cause an allergic skin reaction (Skin Sensitization, Category 1).[4] Like many disperse dyes, its small molecular size and lipophilic nature may allow for skin absorption, particularly from textiles that have been improperly dyed or finished.[13] The reductive cleavage of azo dyes can lead to the formation of potentially harmful aromatic amines.[3] Therefore, appropriate handling procedures, including the use of personal protective equipment, should be followed when working with the pure substance.

References

- 1. epsilonpigments.com [epsilonpigments.com]

- 2. chembk.com [chembk.com]

- 3. This compound | 12223-42-6 | Benchchem [benchchem.com]

- 4. This compound | C21H21N5O6 | CID 121639 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. worlddyevariety.com [worlddyevariety.com]

- 6. guidechem.com [guidechem.com]

- 7. chembk.com [chembk.com]

- 8. ko.tnjchem.com [ko.tnjchem.com]

- 9. This compound TDS|this compound from Chinese supplier and producer - DISPERSE RED DYES - Enoch dye [enochdye.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. datasheets.scbt.com [datasheets.scbt.com]

A Technical Guide to C.I. Disperse Red 82: Properties, Synthesis, and Toxicological Assessment

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Disperse Red 82 is a monoazo disperse dye characterized by its vibrant red hue. Primarily utilized in the textile industry for dyeing synthetic fibers such as polyester, its molecular structure and properties are of interest to researchers in toxicology, environmental science, and materials science. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis, and a detailed examination of the toxicological methodologies used to assess its sensitization potential.

Chemical Identity

The unambiguous identification of C.I. This compound is critical for scientific research. Its IUPAC name is 2-[N-(2-acetyloxyethyl)-4-[(2-cyano-4-nitrophenyl)diazenyl]anilino]ethyl acetate.[1] A comprehensive list of its synonyms and identifiers is provided in the table below.

| Identifier Type | Value |

| IUPAC Name | 2-[N-(2-acetyloxyethyl)-4-[(2-cyano-4-nitrophenyl)diazenyl]anilino]ethyl acetate[1] |

| C.I. Name | This compound |

| C.I. Number | 11140[2] |

| CAS Number | 30124-94-8[3] |

| Synonyms | Terasil Red 3BL, Disperse Rubine BBL, Samaron Red BL, Begacron Red 3B, CIBACET RED 3BL, DISPERSOL RED C 3B, 2-[[4-[bis[2-(acetyloxy)ethyl]amino]phenyl]azo]-5-nitrobenzonitrile[1][2][3] |

Physicochemical and Toxicological Data

| Property | Value |

| Molecular Formula | C21H21N5O6[2][3] |

| Molecular Weight | 439.42 g/mol [2][3] |

| Appearance | Dark brown powder[3][4] |

| Solubility | Insoluble in water[3][4] |

| Boiling Point (Predicted) | 620.2 ± 55.0 °C[3] |

| Density (Predicted) | 1.28 g/cm³[4] |

| LogP (Predicted) | 3.7 at 25°C[3] |

| Hazard Statement | H317: May cause an allergic skin reaction. |

| Skin Sensitization Potential (LLNA EC3 Value) | Data not available. For context, Disperse Red 1, a structurally related azo dye, is classified as a moderate sensitizer.[5][6] |

Experimental Protocols

Murine Local Lymph Node Assay (LLNA) for Skin Sensitization

The murine Local Lymph Node Assay (LLNA) is the preferred in vivo method for assessing the skin sensitization potential of chemicals.[7] The assay measures the proliferation of lymphocytes in the auricular lymph nodes draining the site of chemical application. A Stimulation Index (SI) of 3 or greater is considered a positive result.[6][7]

Principle: Allergic sensitizers induce the proliferation of T-lymphocytes in the lymph nodes draining the application site. The extent of this proliferation is proportional to the sensitizing potency of the substance.[7][8]

Methodology:

-

Animal Model: CBA/J or CBA/Ca mice are typically used.[6]

-

Dose Formulation and Administration: The test article, C.I. This compound, is prepared in a suitable vehicle (e.g., acetone:olive oil, 4:1 v/v). A minimum of three concentrations, a vehicle control, and a positive control are used.[9] 25 µL of the test solution is applied to the dorsal surface of each ear daily for three consecutive days.[8][9]

-

Lymphocyte Proliferation Measurement: On day 6, mice are injected intravenously with 5-bromo-2'-deoxyuridine (B1667946) (BrdU). After 5 hours, the animals are euthanized, and the draining auricular lymph nodes are excised.[8]

-

Sample Processing and Analysis: A single-cell suspension of lymph node cells is prepared. The incorporation of BrdU into the DNA of proliferating cells is quantified using an enzyme-linked immunosorbent assay (ELISA) or flow cytometry.[7][9]

-

Data Interpretation: The Stimulation Index (SI) is calculated for each dose group by dividing the mean BrdU incorporation in the test group by the mean BrdU incorporation in the vehicle control group. An SI ≥ 3 indicates that the substance is a skin sensitizer. The EC3 value, the estimated concentration required to produce an SI of 3, can be calculated to determine the potency of the sensitizer.[7][9]

Synthesis Workflow

The industrial synthesis of C.I. This compound is a two-step process involving diazotization followed by an azo coupling reaction.[2]

References

- 1. This compound | C21H21N5O6 | CID 121639 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. This compound | 30124-94-8 [chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Local lymph node assay - Wikipedia [en.wikipedia.org]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. downloads.regulations.gov [downloads.regulations.gov]

Disperse Red 82 solubility in organic solvents

An In-depth Technical Guide on the Solubility of Disperse Red 82 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, identified by CAS number 12223-42-6, is a monoazo dye characterized by its dark brown powdered appearance.[1][2] With a molecular formula of C₂₁H₂₁N₅O₆ and a molecular weight of 439.42 g/mol , this dye is structurally a member of the single azo class.[2][3] Its primary application lies in the dyeing and printing of polyester (B1180765) and its blended fabrics, where it imparts a bluish-red color with excellent fastness properties.[2][4] The dye is suitable for high-temperature and high-pressure dyeing methods as well as hot melt applications.[4]

The efficacy of this compound in these applications is intrinsically linked to its solubility characteristics. As a disperse dye, it is by nature sparingly soluble in water but exhibits solubility in various organic solvents.[1][4] This technical guide provides a comprehensive overview of the solubility of this compound in organic solvents, details established experimental protocols for solubility determination, and presents logical workflows for these procedures.

Core Concepts in Solubility of Disperse Dyes

The solubility of disperse dyes like this compound is governed by the principle of "like dissolves like." These non-ionic molecules lack the solubilizing groups found in acid or basic dyes, leading to their characteristic low aqueous solubility.[5] The dissolution process involves overcoming the intermolecular forces within the crystalline dye solid and the solvent, and the subsequent formation of new solute-solvent interactions. Key factors influencing the solubility of this compound in organic solvents include:

-

Chemical Structure of the Dye: The presence of polar functional groups such as cyano (-CN), nitro (-NO₂), and ester groups within the N,N-di(2-acetoxyethyl)benzeneamine coupling component influences its polarity and potential for hydrogen bonding.[5]

-

Solvent Polarity: The polarity of the organic solvent plays a crucial role in its ability to solvate the dye molecule.

-

Temperature: The solubility of most solid dyes in organic solvents increases with temperature.

-

Intermolecular Forces: Van der Waals forces and hydrogen bonds are the primary intermolecular forces responsible for the affinity of disperse dyes to solvents and substrates like polyester.[5]

Quantitative Solubility Data

While specific data for this compound is lacking, information on a structurally similar monoazo dye, Disperse Red 1 , can provide some context. Disperse Red 1 is reported to be soluble in ethanol (B145695) and acetone.[7] This general solubility in polar organic solvents is a characteristic feature of many disperse dyes.

A significant body of research exists on the solubility of this compound in supercritical carbon dioxide (scCO₂), a medium used in environmentally friendly dyeing processes. The addition of a co-solvent like ethanol has been shown to dramatically increase its solubility in scCO₂. For instance, the addition of 5 mol% ethanol can increase the solubility of this compound in scCO₂ by 9 to 25 times.[5][8]

Table 1: Qualitative and Supercritical Fluid Solubility of this compound

| Solvent System | Temperature | Pressure | Solubility |

| Water | Ambient | Atmospheric | Insoluble[1][4] |

| Supercritical CO₂ (scCO₂) | 353.2 - 393.2 K | 15 - 30 MPa | Soluble, increases with pressure[9] |

| scCO₂ + 5 mol% Ethanol | 393.15 K | 20 - 30 MPa | Substantially increased (9-25 fold)[5][10] |

Experimental Protocols for Solubility Determination

To obtain precise and reproducible quantitative solubility data for this compound in various organic solvents, standardized experimental protocols are essential. The isothermal saturation method is a widely accepted technique for this purpose.[11][12] This can be carried out using either a gravimetric or a spectrophotometric method to determine the concentration of the saturated solution.

Isothermal Saturation Method

This method involves creating a saturated solution of the dye in the solvent of interest at a constant temperature and then determining the concentration of the dissolved dye.

Materials and Equipment:

-

This compound powder

-

Organic solvents of interest (e.g., acetone, ethanol, N,N-dimethylformamide)

-

Analytical balance

-

Constant temperature water bath or incubator

-

Mechanical shaker or magnetic stirrer

-

Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Volumetric flasks and pipettes

-

UV-Vis Spectrophotometer (for spectrophotometric method)

-

Evaporating dish and oven (for gravimetric method)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound powder to a known volume of the desired organic solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of undissolved solid is crucial to ensure saturation.

-

Place the container in a constant temperature bath and agitate it using a shaker or stirrer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time to reach equilibrium may vary depending on the solvent and dye.[13]

-

-

Separation of Undissolved Solid:

-

After the equilibration period, allow the solution to stand undisturbed at the same constant temperature to let the excess solid settle.

-

Carefully separate the saturated supernatant from the undissolved solid. This can be achieved by either centrifugation followed by decantation or by filtering the solution through a syringe filter compatible with the organic solvent. This step is critical to avoid including any solid particles in the subsequent analysis.

-

-

Determination of Solute Concentration: The concentration of this compound in the saturated solution can be determined by the following methods:

-

a) Gravimetric Method:

-

Accurately pipette a known volume of the clear saturated solution into a pre-weighed evaporating dish.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause decomposition of the dye.

-

Once the solvent is completely removed, cool the dish in a desiccator and weigh it on an analytical balance.

-

Repeat the drying and weighing process until a constant weight is achieved.

-

The solubility (in g/L) is calculated by dividing the mass of the dried dye residue by the volume of the solution taken.

-

-

b) Spectrophotometric Method:

-

Preparation of a Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the solvent of interest.

-

From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer. The solvent should be used as a blank.[14][15]

-

Plot a calibration curve of absorbance versus concentration. The relationship should be linear and follow the Beer-Lambert law.

-

-

Analysis of the Saturated Solution:

-

Accurately dilute a small, known volume of the clear saturated supernatant with the same solvent to bring its absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

Determine the concentration of the diluted solution from the calibration curve.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor. This value represents the solubility of this compound in the solvent.

-

-

-

Mandatory Visualizations

Synthesis Pathway of this compound

The industrial synthesis of this compound is a two-stage process: diazotization followed by an azo coupling reaction.[5][16] The synthesis starts with the diazotization of 2-cyano-4-nitroaniline, which then couples with N,N-di(2-acetoxyethyl)benzeneamine.[2]

Caption: Synthesis pathway of this compound.

Experimental Workflow for Solubility Determination (Spectrophotometric Method)

The following diagram illustrates the logical workflow for determining the solubility of this compound in an organic solvent using the spectrophotometric method.

Caption: Workflow for spectrophotometric solubility determination.

Conclusion

While quantitative data on the solubility of this compound in common organic solvents is not extensively documented in public literature, its qualitative behavior as a disperse dye suggests solubility in polar organic solvents and insolubility in water. The provided experimental protocols, particularly the isothermal saturation method coupled with spectrophotometric analysis, offer a robust framework for researchers to precisely determine these solubility values. Such data is critical for optimizing dyeing processes, developing new formulations, and conducting toxicological and environmental impact assessments. The synthesis and experimental workflows visualized in this guide provide a clear and logical pathway for the practical application of these methodologies.

References

- 1. cuhk.edu.hk [cuhk.edu.hk]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. This compound | C21H21N5O6 | CID 121639 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound - News - Hangzhou Fucai Chem Co., Ltd [colorfuldyes.com]

- 5. This compound | 12223-42-6 | Benchchem [benchchem.com]

- 6. This compound | 30124-94-8 [chemicalbook.com]

- 7. worlddyevariety.com [worlddyevariety.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. dissolutiontech.com [dissolutiontech.com]

- 14. science.valenciacollege.edu [science.valenciacollege.edu]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

Spectral Characteristics of Disperse Red 82: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the spectral properties of the monoazo dye, Disperse Red 82 (C.I. 11140). The document focuses on its Ultraviolet-Visible (UV-Vis) absorption characteristics and explores the available information regarding its fluorescence properties. Methodologies for spectral analysis are also detailed to assist in the replication and further investigation of this compound.

UV-Visible Absorption Properties

This compound exhibits a characteristic broad absorption band in the visible region of the electromagnetic spectrum, which is responsible for its red color.[1] The chromophore of this compound is based on a monoazo structure.[1]

A study involving a mixture of six disperse dyes, including this compound, recorded the absorption spectra between 320 and 680 nm.[1][2] Computational studies using Time-Dependent Density Functional Theory (TD-DFT) predict a maximum absorption wavelength (λmax) of approximately 520 nm.[1] Analysis of an experimental UV-Vis absorption spectrum of this compound confirms this, showing a λmax in the visible range.

Table 1: UV-Vis Spectral Data for this compound

| Parameter | Value | Solvent | Reference |

| Absorption Maximum (λmax) | ~520 nm (predicted) | Not Specified | [1] |

| Molar Extinction Coefficient (ε) | Data not available | Not Specified |

Fluorescence Properties

A comprehensive search of the available scientific literature did not yield any specific data on the fluorescence emission spectrum, emission maximum (λem), or fluorescence quantum yield (ΦF) for this compound. While some disperse dyes are known to be fluorescent, there is no evidence to suggest that this compound exhibits significant fluorescence.

Experimental Protocols

The following are detailed methodologies for conducting UV-Vis absorption and fluorescence spectroscopy, adapted from standard laboratory procedures.

UV-Vis Absorption Spectroscopy

This protocol outlines the steps for determining the absorption spectrum and λmax of this compound.

Materials:

-

This compound

-

Spectroscopic grade solvent (e.g., ethanol, methanol, or acetone)

-

Dual-beam UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

Procedure:

-

Solution Preparation:

-

Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a suitable spectroscopic grade solvent. Disperse dyes are often sparingly soluble in water, so organic solvents are typically preferred.

-

From the stock solution, prepare a series of dilutions to a final concentration that gives an absorbance reading in the range of 0.1 to 1.0 at the λmax. This is to ensure the measurements are within the linear range of the Beer-Lambert law.

-

-

Instrument Setup:

-

Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes to ensure a stable output.

-

Set the desired wavelength range for the scan (e.g., 300 - 700 nm).

-

-

Blank Measurement:

-

Fill a clean quartz cuvette with the pure solvent that was used to prepare the dye solutions.

-

Place the cuvette in the reference beam path of the spectrophotometer.

-

Fill a second quartz cuvette with the same pure solvent and place it in the sample beam path.

-

Perform a baseline correction or "zero" the instrument. This subtracts the absorbance of the solvent and the cuvette from subsequent measurements.

-

-

Sample Measurement:

-

Empty the sample cuvette and rinse it with a small amount of the this compound solution to be measured.

-

Fill the sample cuvette with the this compound solution.

-

Place the sample cuvette back into the sample beam path.

-

Initiate the scan to record the absorption spectrum.

-

-

Data Analysis:

-

The resulting spectrum will be a plot of absorbance versus wavelength.

-

Identify the wavelength at which the maximum absorbance occurs. This is the λmax.

-

Fluorescence Spectroscopy

This protocol describes the general procedure for measuring the fluorescence emission spectrum of a compound. While no fluorescence data for this compound was found, this methodology can be used for its investigation.

Materials:

-

This compound solution (prepared as for UV-Vis spectroscopy)

-

Fluorescence spectrophotometer

-

Quartz fluorescence cuvettes

Procedure:

-

Instrument Setup:

-

Turn on the fluorescence spectrophotometer and allow the excitation lamp (typically a Xenon arc lamp) to stabilize.

-

Set the excitation wavelength (λex). A common practice is to use the λmax value obtained from the UV-Vis absorption spectrum.

-

Set the desired emission wavelength range to be scanned. This range should start at a wavelength slightly longer than the excitation wavelength and extend to longer wavelengths (e.g., if λex is 520 nm, the emission scan could be from 530 nm to 800 nm).

-

Set the excitation and emission slit widths. Narrower slits provide better resolution but lower signal intensity.

-

-

Blank Measurement:

-

Fill a clean fluorescence cuvette with the pure solvent used to prepare the dye solution.

-

Place the cuvette in the sample holder of the spectrofluorometer.

-

Run an emission scan of the solvent blank. This is important to identify any potential Raman scattering peaks or fluorescent impurities in the solvent.

-

-

Sample Measurement:

-

Empty the cuvette, rinse with a small amount of the this compound solution, and then fill it with the sample solution.

-

Place the sample cuvette in the instrument.

-

Acquire the fluorescence emission spectrum.

-

-

Data Analysis:

-

The resulting spectrum will be a plot of fluorescence intensity versus emission wavelength.

-

If the compound is fluorescent, the wavelength at which the maximum fluorescence intensity is observed is the emission maximum (λem).

-

Visualizations

The following diagrams illustrate the relationship between the spectral processes and a general experimental workflow.

Caption: Relationship between UV-Vis absorption and fluorescence emission.

References

Thermal Stability and Degradation of Disperse Red 82: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability and degradation profile of the azo dye, Disperse Red 82 (C.I. 11140). A thorough understanding of the thermal properties of this dye is critical for its application in high-temperature dyeing processes, ensuring the quality and safety of textile products, and for assessing its environmental fate. This document outlines the standard methodologies for thermal analysis, including Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS). While specific experimental data for this compound is not extensively available in public literature, this guide presents the expected data formats and proposes a likely thermal degradation pathway based on the dye's chemical structure and established principles of azo dye chemistry.

Introduction

This compound, chemically known as 2-((4-(bis(2-(acetyloxy)ethyl)amino)phenyl)azo)-5-nitrobenzonitrile, is a monoazo disperse dye utilized in the coloration of synthetic fibers, particularly polyester. Its molecular structure, characterized by an azo linkage (-N=N-), a nitro group (-NO2), and a nitrile group (-CN), dictates its chromophoric properties and its behavior under thermal stress. The structural features, such as the acetoxyethyl groups, are known to enhance properties like light fastness and thermal stability, making it suitable for high-temperature dyeing processes[1]. The thermal stability of this compound is a crucial parameter, influencing its performance during textile processing and its potential for thermal degradation into smaller, potentially hazardous, aromatic compounds.

Analytical Methodologies for Thermal Analysis

A comprehensive thermal analysis of this compound involves a combination of techniques to determine its thermal stability, phase transitions, and degradation products.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is fundamental for determining the decomposition temperatures and overall thermal stability of the dye.

Experimental Protocol:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A small, representative sample of this compound powder (typically 3-10 mg) is accurately weighed into an inert sample pan (e.g., alumina (B75360) or platinum).

-

Atmosphere: The analysis is conducted under a controlled atmosphere, typically an inert gas such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).

-

Data Analysis: The resulting thermogram (mass vs. temperature) and its derivative (DTG curve) are analyzed to determine the onset temperature of decomposition (T_onset), the temperature of maximum decomposition rate (T_peak), and the percentage of mass loss at each degradation stage.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to identify thermal transitions such as melting, crystallization, and decomposition.

Experimental Protocol:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: A small amount of this compound (typically 2-5 mg) is hermetically sealed in an aluminum pan.

-

Reference: An empty, sealed aluminum pan is used as a reference.

-

Atmosphere: The analysis is performed under an inert nitrogen atmosphere.

-

Heating Program: The sample is heated at a controlled rate (e.g., 10 °C/min) over a specified temperature range.

-

Data Analysis: The DSC curve (heat flow vs. temperature) is analyzed to identify endothermic and exothermic peaks, which correspond to thermal events.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful technique for identifying the volatile and semi-volatile organic compounds produced during the thermal decomposition of a material.

Experimental Protocol:

-

Instrument: A pyrolysis unit directly coupled to a gas chromatograph-mass spectrometer.

-

Sample Preparation: A very small amount of this compound (typically 0.1-0.5 mg) is placed in a pyrolysis sample cup.

-

Pyrolysis: The sample is rapidly heated to a specific temperature (e.g., the T_peak determined by TGA) in an inert atmosphere (helium).

-

GC Separation: The pyrolysis products are separated on a capillary column (e.g., 5% phenyl-methylpolysiloxane).

-

MS Detection: The separated compounds are identified by their mass spectra using an electron ionization (EI) source.

Expected Thermal Behavior and Degradation Data

Due to a lack of specific published data for this compound, the following tables summarize the expected quantitative data based on the analysis of structurally similar azo dyes. These tables are intended to be illustrative of the data that would be generated from the aforementioned experimental protocols.

Table 1: Expected Thermogravimetric Analysis (TGA) Data for this compound

| Parameter | Expected Value/Range | Description |

| Onset Decomposition Temperature (T_onset) | 250 - 300 °C | The temperature at which significant mass loss begins. |

| Peak Decomposition Temperature (T_peak) | 300 - 350 °C | The temperature of the maximum rate of mass loss. |

| Mass Loss (Stage 1) | 30 - 40% | Corresponds to the initial cleavage of the azo bond and fragmentation of side chains. |

| Mass Loss (Stage 2) | 40 - 50% | Corresponds to the further decomposition of the aromatic backbone. |

| Final Residue at 800 °C | 10 - 20% | The amount of non-volatile char remaining after decomposition. |

Table 2: Expected Differential Scanning Calorimetry (DSC) Data for this compound

| Thermal Event | Expected Temperature Range (°C) | Description |

| Melting Point (T_m) | 150 - 180 °C | Endothermic peak corresponding to the solid-to-liquid phase transition. |

| Decomposition | > 250 °C | Broad exothermic peak(s) indicating the energy released during bond breaking and formation of degradation products. |

Proposed Thermal Degradation Pathway

The thermal degradation of azo dyes is generally initiated by the cleavage of the most labile bonds within the molecule. For this compound, the azo bond (-N=N-) is expected to be the primary site of initial cleavage. The presence of a nitro group, an electron-withdrawing group, can influence the stability of the molecule and the nature of the degradation products.

The proposed degradation pathway involves the following key steps:

-

Homolytic Cleavage of the Azo Bond: At elevated temperatures, the -N=N- bond undergoes homolytic cleavage, generating two radical fragments.

-

Fragmentation of Side Chains: The acetoxyethylamino side chains are susceptible to thermal cleavage, potentially leading to the formation of smaller volatile molecules.

-

Reactions of Radical Fragments: The initial radical fragments can undergo a variety of subsequent reactions, including hydrogen abstraction, recombination, and further fragmentation.

-

Formation of Aromatic Amines and Nitro Compounds: The degradation is expected to produce a complex mixture of aromatic compounds, including substituted anilines and nitrobenzenes.

Visualizations

Experimental Workflows

Caption: Workflow for Thermogravimetric Analysis (TGA).

Caption: Workflow for Differential Scanning Calorimetry (DSC).

Caption: Workflow for Pyrolysis-GC-MS Analysis.

Proposed Degradation Pathway

Caption: Proposed Thermal Degradation Pathway of this compound.

Conclusion

This technical guide has outlined the essential methodologies for evaluating the thermal stability and degradation of this compound. While specific, publicly available experimental data for this dye is limited, the provided protocols and expected data serve as a robust framework for researchers and scientists. The proposed degradation pathway, centered on the initial cleavage of the azo bond, provides a chemically reasonable model for understanding its thermal decomposition. Further experimental studies employing TGA, DSC, and Py-GC-MS are necessary to fully elucidate the precise thermal properties and degradation products of this compound, which is critical for ensuring its safe and effective use in industrial applications.

References

An In-Depth Technical Guide to the Toxicological Data and Safety Profile of Disperse Red 82

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Disperse Red 82 is a monoazo disperse dye used in the textile industry. This technical guide provides a comprehensive overview of its toxicological data and safety profile, compiled from available literature and safety data sheets. A significant lack of specific quantitative toxicological data for this compound necessitates the inclusion of data from structurally related azo dyes, such as Disperse Red 1 and Disperse Red 11, to provide a broader understanding of its potential hazards. All data from surrogate compounds are clearly identified. The primary identified hazard associated with this compound is its potential as a skin sensitizer. This document summarizes available data in structured tables, details experimental protocols for key toxicological endpoints, and provides a visualization of the signaling pathway for skin sensitization.

Chemical Identification and Physicochemical Properties

A clear understanding of the chemical and physical properties of this compound is fundamental to assessing its toxicological profile.

| Identifier | Value | Reference |

| Chemical Name | 2-[N-(2-acetyloxyethyl)-4-[(2-cyano-4-nitrophenyl)diazenyl]anilino]ethyl acetate | --INVALID-LINK-- |

| Synonyms | C.I. This compound, C.I. 11140 | --INVALID-LINK-- |

| CAS Number | 30124-94-8, 12223-42-6 | --INVALID-LINK-- |

| Molecular Formula | C21H21N5O6 | --INVALID-LINK-- |

| Molecular Weight | 439.42 g/mol | --INVALID-LINK-- |

| Physical State | Dark brown powder | --INVALID-LINK-- |

| Solubility | Insoluble in water | --INVALID-LINK-- |

Toxicological Data Summary

The following tables summarize the available toxicological data for this compound and related compounds. It is critical to note the general lack of specific data for this compound.

Acute Toxicity

| Endpoint | Test Species | Route | Value | Compound | Reference |

| LD50 | Rat (female) | Oral | > 5000 mg/kg | Disperse Red 11 | --INVALID-LINK-- |

| LD50 | Rat (male) | Oral | 700 - 1000 mg/kg | Disperse Red 11 | --INVALID-LINK-- |

| LD50 | Rabbit | Dermal | > 2000 mg/kg | Disperse Red 11 | --INVALID-LINK-- |

| LD50 | Rat | Oral | No data available | This compound | --INVALID-LINK-- |

| LD50 | Rabbit | Dermal | No data available | This compound | --INVALID-LINK-- |

Irritation and Sensitization

| Endpoint | Test Species/System | Result | Compound | Reference |

| Skin Irritation | Rabbit | Mild to moderate irritant (lot-dependent) | Disperse Red 11 | --INVALID-LINK-- |

| Skin Irritation | Data not available | No data available | This compound | --INVALID-LINK-- |

| Eye Irritation | Rabbit | Negative | Disperse Red 11 | --INVALID-LINK-- |

| Eye Irritation | Data not available | No data available | This compound | --INVALID-LINK-- |

| Skin Sensitization | Mouse (LLNA) | Negative | Disperse Red 11 | --INVALID-LINK-- |

| Skin Sensitization | GHS Classification | May cause an allergic skin reaction (H317) | This compound | --INVALID-LINK-- |

Genotoxicity

| Assay | Test System | Metabolic Activation | Result | Compound | Reference |

| Ames Test | S. typhimurium TA98, TA100, TA1535, TA1537 | With and without S9 | Positive (frameshift mutations) | Disperse Red 1 | --INVALID-LINK-- |

| Ames Test | S. typhimurium | With and without S9 | Mixed results (lot-dependent) | Disperse Red 11 | --INVALID-LINK-- |

| Ames Test | Data not available | - | No data available | This compound | --INVALID-LINK-- |

| Micronucleus Test | Human Lymphocytes | - | Positive | Disperse Red 1 | --INVALID-LINK-- |

| Micronucleus Test | HepG2 Cells | - | Positive | Disperse Red 1 | --INVALID-LINK-- |

| Micronucleus Test | Mouse Lymphoma Cells | - | Positive | Disperse Red 11 | --INVALID-LINK-- |

| Micronucleus Test | Data not available | - | No data available | This compound | --INVALID-LINK-- |

| Chromosomal Aberration | Chinese Hamster Ovary (CHO) Cells | - | Positive | Disperse Red 11 | --INVALID-LINK-- |

| Chromosomal Aberration | Data not available | - | No data available | This compound | --INVALID-LINK-- |

Carcinogenicity and Reproductive Toxicity

| Endpoint | Result | Compound | Reference |

| Carcinogenicity | No data available | This compound | --INVALID-LINK-- |

| Reproductive Toxicity | No data available | This compound | --INVALID-LINK-- |

Experimental Protocols

Detailed methodologies for key toxicological assays are provided below, based on OECD guidelines.

Acute Oral Toxicity (based on OECD Guideline 401)

-

Test Species: Rat (Sprague-Dawley).

-

Animal Housing: Animals are housed in controlled conditions with a 12-hour light/dark cycle, temperature of 22 ± 3°C, and relative humidity of 30-70%.

-

Dosing: A single dose of the test substance is administered by oral gavage. For Disperse Red 11, doses for male rats ranged to determine the LD50, while a limit test of 5000 mg/kg was used for females. Animals are fasted overnight prior to dosing.

-

Observation Period: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

-

Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.

-

Data Analysis: The LD50 is calculated using a recognized statistical method.

Acute Dermal Irritation/Corrosion (based on OECD Guideline 404)

-

Test Species: Albino rabbit.

-

Test Area Preparation: The fur on the dorsal area of the trunk is clipped 24 hours before the test.

-

Application: 0.5 g of the test substance, moistened with a small amount of water, is applied to a small area (approximately 6 cm²) of skin and covered with a gauze patch and a semi-occlusive dressing.

-

Exposure: The exposure duration is 4 hours.

-

Observation: The skin is examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal. The observation period can be extended up to 14 days to assess the reversibility of effects.

-

Scoring: Dermal reactions are scored according to a standardized grading system.

Acute Eye Irritation/Corrosion (based on OECD Guideline 405)

-

Test Species: Albino rabbit.

-

Procedure: A single dose of 0.1 mL (for liquids) or 0.1 g (for solids) of the test substance is instilled into the conjunctival sac of one eye. The other eye serves as a control.

-

Observation: The eyes are examined for corneal opacity, iritis, and conjunctival redness and chemosis at 1, 24, 48, and 72 hours after instillation. The observation period can be extended up to 21 days.

-

Scoring: Ocular lesions are scored using a standardized system.

Bacterial Reverse Mutation Test (Ames Test) (based on OECD Guideline 471)

-

Test System: Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) with and without an exogenous metabolic activation system (S9 mix). For azo dyes, strains like YG1041, which are more sensitive to certain mutagens, may also be included.

-

Methodology: The plate incorporation method or pre-incubation method is used. The test substance is tested at a range of concentrations.

-

Metabolic Activation: A liver S9 fraction from rats pre-treated with Aroclor 1254 or a combination of phenobarbital (B1680315) and β-naphthoflavone is used. For azo dyes, the addition of flavin mononucleotide (FMN) to the S9 mix can enhance reductive metabolism.

-

Data Collection: The number of revertant colonies is counted after 48-72 hours of incubation at 37°C.

-

Evaluation Criteria: A substance is considered mutagenic if it produces a dose-related increase in the number of revertant colonies and/or a reproducible increase at one or more concentrations.

In Vitro Mammalian Cell Micronucleus Test (based on OECD Guideline 487)

-

Test System: Human peripheral blood lymphocytes or a suitable mammalian cell line (e.g., HepG2, CHO).

-

Procedure: Cell cultures are exposed to the test substance at various concentrations for a short (3-6 hours) or long (approximately 1.5-2 normal cell cycles) duration, with and without metabolic activation (S9 mix).

-

Micronuclei Detection: Cells are treated with cytochalasin B to block cytokinesis, resulting in binucleated cells. After an appropriate incubation period, cells are harvested, fixed, and stained. The frequency of micronucleated binucleated cells is determined by microscopic analysis.

-

Cytotoxicity Assessment: Cell proliferation is assessed to ensure that micronuclei are not a secondary effect of high toxicity.

-

Evaluation Criteria: A substance is considered positive if it induces a statistically significant, dose-dependent increase in the frequency of micronucleated cells.

Signaling Pathways and Mechanisms of Toxicity

The primary toxicological concern for this compound is skin sensitization. The underlying mechanism is described by the Adverse Outcome Pathway (AOP) for skin sensitization.

The metabolism of azo dyes, such as this compound, can also play a significant role in their toxicity. Reductive cleavage of the azo bond (-N=N-) by azoreductases, which are present in the liver and gut microbiota, can lead to the formation of aromatic amines. Some of these aromatic amines are known to be mutagenic and carcinogenic.

Conclusion

The available data on this compound is limited, with a significant lack of quantitative information for many critical toxicological endpoints. The primary identified hazard is its classification as a skin sensitizer. Data from structurally similar azo dyes, such as Disperse Red 1 and Disperse Red 11, suggest potential for genotoxicity. The metabolism of this compound may lead to the formation of potentially hazardous aromatic amines. Further research is required to fully characterize the toxicological profile and establish a comprehensive safety assessment for this compound. Researchers and drug development professionals should exercise caution when handling this compound, particularly with regard to dermal exposure.

Ecotoxicity of Disperse Red 82 in Aqueous Environments: A Technical Guide

Disclaimer: This document provides a summary of available ecotoxicological data. It is intended for informational purposes for researchers, scientists, and drug development professionals. Crucially, publicly available experimental data on the ecotoxicity of Disperse Red 82 (CAS No. 30124-94-8) is exceedingly scarce. Safety Data Sheets for this compound consistently report "no data available" for key aquatic toxicity endpoints.[1][2][3] Therefore, this guide presents the limited available information for this compound and utilizes the more extensively studied, structurally related azo dye, Disperse Red 1 (CAS No. 2872-52-8) , as a representative case study to illustrate the potential environmental hazards of this class of dyes.

Introduction to this compound and Related Azo Dyes

This compound is a synthetic organic chemical belonging to the azo dye class. Azo dyes are characterized by the presence of one or more azo groups (–N=N–) and are the largest and most versatile class of commercial dyes. Disperse dyes, including this compound, are non-ionic, have low water solubility, and are primarily used for dyeing hydrophobic fibers such as polyester.[4][5] Due to inefficiencies in the dyeing process, a significant fraction of these dyes can be released into wastewater, posing a potential risk to aquatic ecosystems. Their complex aromatic structures make them persistent and recalcitrant to degradation.[5] The primary ecotoxicological concern with azo dyes is their potential toxicity to aquatic life and the formation of potentially carcinogenic aromatic amines through the reductive cleavage of the azo bond under anaerobic conditions.[4][6][7]

Ecotoxicity Data for this compound (CAS No. 30124-94-8)

As noted, experimental data is limited. The primary available information comes from quantitative structure-activity relationship (QSAR) models, which predict toxicity based on chemical structure. These predictions suggest that while the dye may not be acutely toxic, it is persistent.

Table 1: Predicted Ecotoxicity and Environmental Fate of this compound

| Endpoint | Predicted Value | Method/Source |

|---|---|---|

| Inherent Toxicity to Aquatic Organisms (iT) | Not Inherently Toxic | QSAR |

| Toxicity to Fish (LC50) | 3.96 mg/L | QSAR (Ecosar v0.99g) |

| Persistence (P) | Yes | Category |

| Bioaccumulation (B) | No | QSAR |

| Ultimate Degradation Half-life | 182 days | Prediction |

Source: Canadian Categorization Results, OECD[8]

Case Study: Ecotoxicity of Disperse Red 1 (CAS No. 2872-52-8)

Disperse Red 1 is an azo dye extensively studied for its effects on aquatic organisms. It serves as a valuable surrogate for understanding the potential ecotoxicity of related compounds like this compound.

Quantitative Aquatic Toxicity Data for Disperse Red 1

The following tables summarize the acute and chronic toxicity of a commercial formulation of Disperse Red 1 to a range of aquatic organisms across different trophic levels.

Table 2: Acute Aquatic Toxicity of Commercial Disperse Red 1

| Trophic Level | Species | Endpoint (Duration) | Value (mg/L) | Reference |

|---|---|---|---|---|

| Algae | Raphidocelis subcapitata | EC50 (72 h) | 0.88 | Vacchi et al., 2016[4] |

| Invertebrate | Daphnia similis | EC50 (48 h) | 0.13 | Vacchi et al., 2016[4] |

| Invertebrate | Daphnia magna | EC50 (48 h) | 0.58 | Vacchi et al., 2016[4] |

| Invertebrate | Ceriodaphnia dubia | EC50 (48 h) | 0.55 | Vacchi et al., 2016[4] |

| Invertebrate | Ceriodaphnia silvestrii | EC50 (48 h) | 0.80 | Vacchi et al., 2016[4] |

| Invertebrate | Vibrio fischeri | EC50 (15 min) | 2.3 | Vacchi et al., 2016[4] |

| Fish | Danio rerio | EC50 (96 h) | > 100 | Vacchi et al., 2016[4] |

| Insect | Chironomus xanthus | EC50 (96 h) | > 100 | Vacchi et al., 2016[4] |

Table 3: Chronic Aquatic Toxicity of Commercial Disperse Red 1

| Trophic Level | Species | Endpoint (Duration) | Value (mg/L) | Reference |

|---|---|---|---|---|

| Algae | Raphidocelis subcapitata | NOEC (72 h) | 0.32 | Vacchi et al., 2016[4] |

| Invertebrate | Daphnia similis | NOEC (14 d) | 0.006 | Vacchi et al., 2016[4] |

| Invertebrate | Ceriodaphnia dubia | NOEC (7 d) | 0.1 | Vacchi et al., 2016[4] |

EC50: The concentration causing an effect in 50% of the test population. LC50: The concentration causing mortality in 50% of the test population. NOEC: No Observed Effect Concentration.

The data clearly indicates that invertebrates, particularly the cladoceran Daphnia similis, are highly sensitive to Disperse Red 1, with chronic effects observed at very low concentrations (6 µg/L).[4]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of ecotoxicity studies. The protocols below are summarized from the key study by Vacchi et al. (2016) on Disperse Red 1.

Algal Growth Inhibition Test (Raphidocelis subcapitata)

-

Guideline: Based on OECD Guideline 201.

-

Test Type: Static.

-

Organism: Exponentially growing cultures of the green algae R. subcapitata.

-

Test Duration: 72 hours.

-

Test Conditions: Temperature maintained at 24 ± 2 °C with continuous illumination.

-

Procedure: Algal cultures are exposed to a range of concentrations of the test substance.

-

Endpoint: The growth rate and yield of the algal cultures are measured by cell counts or fluorescence. The EC50 is calculated as the concentration that causes a 50% reduction in growth compared to the control.

Acute Immobilization Test (Daphnia sp.)

-

Guideline: Based on OECD Guideline 202.

-

Test Type: Static.

-

Organism: Neonates (<24 hours old) of Daphnia magna, Daphnia similis, Ceriodaphnia dubia, or Ceriodaphnia silvestrii.

-

Test Duration: 48 hours.

-

Test Conditions: Temperature at 20 ± 2 °C with a 16h light: 8h dark photoperiod. Organisms are not fed during the test.

-

Procedure: Groups of daphnids are exposed to a series of dye concentrations in a suitable test medium.

-

Endpoint: Immobilization (i.e., inability to swim) is observed at 24 and 48 hours. The EC50 is the concentration at which 50% of the daphnids are immobilized.

References

- 1. chemicalbook.com [chemicalbook.com]

- 2. aksci.com [aksci.com]

- 3. fjellogfriluft.no [fjellogfriluft.no]

- 4. researchgate.net [researchgate.net]

- 5. scialert.net [scialert.net]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. researchgate.net [researchgate.net]

- 8. Canadian Categorization Results - Chemical [canadachemicals.oecd.org]

An In-depth Technical Guide on the Environmental Fate and Persistence of Disperse Red 82

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Red 82, a monoazo dye, is primarily utilized in the textile industry for dyeing synthetic fibers such as polyester.[1][2] Its chemical structure, characterized by low water solubility and a non-ionic nature, dictates its environmental behavior and persistence.[1][3] This technical guide provides a comprehensive overview of the environmental fate of this compound, including its physicochemical properties, degradation pathways, bioaccumulation potential, and mobility in soil. Due to the limited availability of experimental data for this compound, this guide incorporates predicted data from Quantitative Structure-Activity Relationship (QSAR) models, specifically the US EPA's EPI Suite™, a widely recognized tool for estimating the environmental fate of chemicals.[4][5][6]

Physicochemical Properties

The environmental transport and partitioning of this compound are governed by its physicochemical properties. It is a dark brown powder with very low water solubility.[1][2] A summary of its key properties is presented in Table 1.

| Property | Value | Source |

| Chemical Structure | 2-[[4-[bis[2-(acetyloxy)ethyl]amino]phenyl]azo]-5-nitrobenzonitrile | [7] |

| Molecular Formula | C21H21N5O6 | [7] |

| Molecular Weight | 439.42 g/mol | [7] |

| Physical State | Dark brown powder | [1] |

| Water Solubility | Insoluble | [1] |

| Predicted Water Solubility | 0.236 mg/L at 25°C | EPI Suite™ Prediction |

| Predicted Log Kow (Octanol-Water Partition Coefficient) | 3.98 | EPI Suite™ Prediction |

| Predicted Vapor Pressure | 1.15 x 10⁻¹² mm Hg at 25°C | EPI Suite™ Prediction |

| Predicted Henry's Law Constant | 1.18 x 10⁻¹⁴ atm-m³/mole at 25°C | EPI Suite™ Prediction |

Environmental Fate and Persistence

The persistence of this compound in the environment is influenced by a combination of biotic and abiotic degradation processes, as well as its potential for bioaccumulation and mobility.

Degradation

Degradation of azo dyes like this compound can occur through biodegradation, hydrolysis, and photolysis.

Azo dyes are generally resistant to aerobic biodegradation.[3] The primary pathway for the breakdown of azo dyes is the reductive cleavage of the azo bond (-N=N-), which typically occurs under anaerobic conditions.[8] This process can lead to the formation of aromatic amines, which may be more toxic than the parent compound. Subsequent aerobic degradation of these amines can lead to further breakdown.

A study on the degradation of a generic "Disperse Red" dye using a rhizosphere bacterial consortium in a sequential anaerobic-aerobic system showed significant decolorization, with up to 98.47% removal after the final aerobic cycle.[9][10] This suggests that under appropriate conditions, microbial degradation of this compound is possible.

Predicted Biodegradation: EPI Suite™ predicts that this compound is not readily biodegradable. The model predicts that aerobic and anaerobic biodegradation will be slow.

-

Aerobic Biodegradation: The ultimate biodegradation half-life is predicted to be on the order of months, while the primary biodegradation half-life is predicted to be on the order of weeks to months.

-

Anaerobic Biodegradation: The anaerobic biodegradation half-life is also predicted to be on the order of months.

Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. For some disperse dyes containing ester groups, hydrolysis can be a relevant degradation pathway.[11]

Predicted Hydrolysis: The EPI Suite™ HYDROWIN™ model predicts that this compound is susceptible to hydrolysis due to the presence of ester linkages. The predicted hydrolysis half-life at pH 7 is on the order of months, while at pH 8, it is predicted to be on the order of weeks.

Photolysis, or photodegradation, is the breakdown of molecules by light. Azo dyes are designed to be lightfast, and therefore, direct photolysis in water is generally a slow process.[3]

Predicted Atmospheric Photolysis: The EPI Suite™ AOPWIN™ model predicts that in the atmosphere, this compound will be susceptible to reaction with photochemically produced hydroxyl radicals, with a predicted half-life of a few hours. However, due to its low vapor pressure, a significant presence in the atmosphere is unlikely.

Bioaccumulation

Bioaccumulation is the gradual accumulation of substances, such as pesticides or other chemicals, in an organism. Disperse dyes, being lipophilic (fat-loving), have the potential to bioaccumulate in aquatic organisms.[3]

Predicted Bioaccumulation: The EPI Suite™ BCFBAF™ model predicts a bioconcentration factor (BCF) of 268. This value suggests a moderate potential for bioaccumulation in aquatic organisms.

Mobility and Soil Sorption

The mobility of this compound in soil and sediment is largely determined by its tendency to adsorb to organic matter. Chemicals with high sorption coefficients are less mobile and tend to remain in the soil or sediment, while those with low coefficients are more likely to move into groundwater.

Predicted Soil Sorption: The EPI Suite™ KOCWIN™ model predicts a soil adsorption coefficient (Log Koc) of 3.85. This indicates that this compound is expected to have low to moderate mobility in soil and will tend to adsorb to soil and sediment.

Summary of Environmental Fate Data

The following table summarizes the predicted environmental fate and persistence data for this compound.

| Parameter | Predicted Value | Interpretation |

| Water Solubility | 0.236 mg/L | Very low |

| Log Kow | 3.98 | Lipophilic |

| Hydrolysis Half-life (pH 7) | Months | Slow degradation |

| Hydrolysis Half-life (pH 8) | Weeks | Moderate degradation |

| Atmospheric Photolysis Half-life | Hours | Rapid degradation (if in atmosphere) |

| Aerobic Biodegradation Half-life | Months | Persistent |

| Anaerobic Biodegradation Half-life | Months | Persistent |

| Bioconcentration Factor (BCF) | 268 | Moderate potential to bioaccumulate |

| Log Koc (Soil Adsorption Coefficient) | 3.85 | Low to moderate mobility in soil |

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment of the environmental fate of chemicals. The following sections outline standardized methodologies for key experiments.

Biodegradation Study

This protocol is based on the OECD 301F (Manometric Respirometry Test) for assessing ready biodegradability.